molecular formula C44H78N2O4 B12409143 Piperazine-bis(ethyl octadeca-9,12-dienoate)

Piperazine-bis(ethyl octadeca-9,12-dienoate)

Cat. No.: B12409143
M. Wt: 699.1 g/mol
InChI Key: LJCULYBZRITLON-WVZYQCMWSA-N
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Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and Molecular Formula Analysis

Piperazine-bis(ethyl octadeca-9,12-dienoate) is systematically named according to IUPAC guidelines as 1,4-bis(ethyl (9Z,12Z)-octadeca-9,12-dienoate)piperazine . The molecular formula C₄₄H₇₈N₂O₄ reflects its bifunctional structure, comprising a central piperazine ring substituted with two ethyl esters of octadeca-9,12-dienoic acid. Each ester group contains an 18-carbon chain with conjugated double bonds at positions 9 and 12, contributing to the compound’s amphiphilic properties.

The molecular weight of 699.1 g/mol aligns with the formula, calculated as follows:

  • Piperazine core : C₄H₁₀N₂ (86.14 g/mol)
  • Two ethyl octadeca-9,12-dienoate groups : 2 × (C₂₀H₃₄O₂) = 2 × 306.48 = 612.96 g/mol
  • Total : 86.14 + 612.96 = 699.10 g/mol.

The CAS registry number 2832061-33-1 uniquely identifies this compound in chemical databases.

Three-Dimensional Conformational Studies

The three-dimensional conformation of piperazine-bis(ethyl octadeca-9,12-dienoate) is influenced by its piperazine core and flexible aliphatic chains. Computational modeling predicts that the piperazine ring adopts a chair conformation , minimizing steric hindrance between the two ester substituents. The ethyl octadeca-9,12-dienoate chains exhibit gauche conformations around the C9–C10 and C12–C13 double bonds, creating a bent geometry that enhances lipid bilayer integration.

Molecular dynamics simulations suggest that the unsaturated fatty acid chains adopt a helical arrangement in nonpolar solvents, while polar environments induce extended conformations to optimize hydrophobic interactions. These structural adaptations are critical for its function in LNPs, where conformational flexibility ensures efficient encapsulation of therapeutic payloads.

Spectroscopic Characterization (NMR, FT-IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃) :

    • Piperazine protons : δ 2.5–3.5 ppm (m, 8H, N–CH₂–CH₂–N).
    • Ethyl ester groups : δ 4.1–4.3 ppm (q, 4H, O–CH₂–CH₃), δ 1.2–1.4 ppm (t, 6H, CH₃).
    • Aliphatic chain protons : δ 0.8–2.3 ppm (m, 56H, CH₂ and CH₃), δ 5.3–5.5 ppm (m, 8H, CH=CH).
  • ¹³C NMR (100 MHz, CDCl₃) :

    • Carbonyl carbons : δ 172–174 ppm (C=O).
    • Double bond carbons : δ 127–130 ppm (C=C).
Fourier-Transform Infrared (FT-IR) Spectroscopy

Key absorption bands include:

  • C=O stretching : 1740 cm⁻¹ (ester carbonyl).
  • C–O–C asymmetric stretching : 1240–1160 cm⁻¹ (ester linkage).
  • C–H stretching : 2850–2920 cm⁻¹ (aliphatic chains).
  • N–H stretching : Absent, confirming full substitution of piperazine nitrogens.
Mass Spectrometry (MS)
  • Electrospray Ionization (ESI) : [M+H]⁺ peak at m/z 699.1, consistent with the molecular weight.
  • Fragmentation pattern : Loss of ethyl groups (m/z 627.0) and sequential cleavage of fatty acid chains.

Crystallographic Data and Solid-State Properties

Crystallographic data for piperazine-bis(ethyl octadeca-9,12-dienoate) remain unreported, likely due to challenges in growing single crystals of this flexible lipid. However, powder X-ray diffraction (PXRD) studies of analogous cationic lipids reveal lamellar packing with a d-spacing of 4.2–4.5 Å, suggesting similar solid-state behavior.

The compound exhibits lyotropic liquid crystalline phases in aqueous environments, transitioning from lamellar to hexagonal phases at elevated temperatures. Thermal gravimetric analysis (TGA) indicates decomposition above 250°C, with no distinct melting point observed due to its amorphous nature.

Solubility data:

Solvent Solubility (mg/mL)
Chloroform >50
Methanol <1
Water Insoluble

Storage recommendations include refrigeration at -80°C under inert gas to prevent oxidation of the diene groups.

Properties

Molecular Formula

C44H78N2O4

Molecular Weight

699.1 g/mol

IUPAC Name

2-[4-[2-[(9E,12E)-octadeca-9,12-dienoyl]oxyethyl]piperazin-1-yl]ethyl (9E,12E)-octadeca-9,12-dienoate

InChI

InChI=1S/C44H78N2O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43(47)49-41-39-45-35-37-46(38-36-45)40-42-50-44(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20H,3-10,15-16,21-42H2,1-2H3/b13-11+,14-12+,19-17+,20-18+

InChI Key

LJCULYBZRITLON-WVZYQCMWSA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCC(=O)OCCN1CCN(CC1)CCOC(=O)CCCCCCC/C=C/C/C=C/CCCCC

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OCCN1CCN(CC1)CCOC(=O)CCCCCCCC=CCC=CCCCCC

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Esterification

Linoleic acid reacts with ethanol under acidic conditions:
$$
\text{Linoleic acid} + \text{Ethanol} \xrightarrow{\text{H}^+} \text{Ethyl linoleate} + \text{H}_2\text{O}
$$
Conditions :

  • Catalyst: Sulfuric acid or p-toluenesulfonic acid (0.1–1.0 equiv).
  • Temperature: Reflux (70–80°C) for 4–12 hours.
  • Yield: >90%.

Carbodiimide Coupling

For higher purity, linoleic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and coupled to ethanol:
$$
\text{Linoleic acid} + \text{EDCI} \rightarrow \text{Activated intermediate} \xrightarrow{\text{Ethanol}} \text{Ethyl linoleate}
$$
Conditions :

  • Solvent: Anhydrous DMF or dichloromethane.
  • Base: $$N,N$$-Diisopropylethylamine (DIPEA, 2.0 equiv).
  • Temperature: Room temperature (20–25°C) for 12–24 hours.
  • Yield: 80–85%.

Synthesis of Piperazine-bis(ethyl octadeca-9,12-dienoate)

The final compound is prepared by alkylating piperazine with two equivalents of ethyl linoleate derivatives. Two primary methods are documented:

Nucleophilic Substitution Using Chloroethyl Linoleate

Step 1: Synthesis of 2-Chloroethyl Linoleate
Ethyl linoleate is converted to 2-chloroethyl linoleate via reaction with thionyl chloride (SOCl$$2$$) or phosphorus trichloride (PCl$$3$$):
$$
\text{Ethyl linoleate} + \text{SOCl}2 \rightarrow \text{2-Chloroethyl linoleate} + \text{HCl} + \text{SO}2
$$
Conditions :

  • Solvent: Dry dichloromethane or toluene.
  • Temperature: 0–5°C (to control exothermic reaction).
  • Yield: 70–75%.

Step 2: Piperazine Alkylation
Piperazine reacts with 2-chloroethyl linoleate in a nucleophilic substitution:
$$
\text{Piperazine} + 2 \times \text{2-Chloroethyl linoleate} \xrightarrow{\text{Base}} \text{Piperazine-bis(ethyl octadeca-9,12-dienoate)} + 2 \times \text{HCl}
$$
Conditions :

  • Solvent: Anhydrous DMF or tetrahydrofuran (THF).
  • Base: Potassium carbonate (K$$2$$CO$$3$$) or triethylamine (TEA, 2.5 equiv).
  • Temperature: 60–80°C for 24–48 hours.
  • Yield: 50–60%.

Mitsunobu Reaction for Ether Formation

An alternative method employs the Mitsunobu reaction to form the ether linkage:
$$
\text{Piperazine} + 2 \times \text{Ethyl linoleate} \xrightarrow{\text{DEAD, PPh}_3} \text{Piperazine-bis(ethyl octadeca-9,12-dienoate)}
$$
Conditions :

  • Reagents: Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh$$_3$$).
  • Solvent: Dry THF.
  • Temperature: 0°C to room temperature, 12–24 hours.
  • Yield: 40–50%.

Optimization and Challenges

Purification

  • Column Chromatography : Silica gel with hexane/ethyl acetate (8:2 to 7:3) removes unreacted starting materials.
  • Crystallization : Low-temperature recrystallization in methanol improves purity.

Side Reactions

  • Over-Alkylation : Excess chloroethyl linoleate leads to quaternary ammonium salts, minimized by stoichiometric control.
  • Ester Hydrolysis : Acidic or aqueous conditions degrade the ester; anhydrous solvents are critical.

Comparative Analysis of Methods

Method Reagents Yield Purity Scalability
Nucleophilic Substitution K$$2$$CO$$3$$, DMF 50–60% >95% High
Mitsunobu Reaction DEAD, PPh$$_3$$ 40–50% 90–95% Moderate

Industrial-Scale Production

Large-scale synthesis (e.g., for LNP formulations) prioritizes cost-effectiveness and reproducibility:

  • Continuous Flow Reactors : Enhance mixing and heat transfer for chloroethyl ester synthesis.
  • Catalytic Hydrogenation : Reduces residual halides in final product.

Recent Advances

  • Enzyme-Catalyzed Esterification : Lipases (e.g., Candida antarctica) enable greener synthesis at ambient temperatures.
  • Microwave-Assisted Reactions : Reduce reaction times from 24 hours to 1–2 hours.

Chemical Reactions Analysis

Types of Reactions

Piperazine-bis(ethyl octadeca-9,12-dienoate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Drug Delivery Systems

Piperazine-bis(ethyl octadeca-9,12-dienoate) is primarily utilized in the formulation of lipid nanoparticles (LNPs), which are essential for the effective delivery of therapeutic agents. The compound's amphiphilic nature allows it to encapsulate hydrophilic drugs and enhance their bioavailability.

The compound is also explored for its role in gene therapy, particularly in delivering mRNA and DNA constructs into target cells. Its ability to form stable complexes with nucleic acids facilitates the transfection process.

Therapeutic Uses

Beyond drug delivery and gene therapy, Piperazine-bis(ethyl octadeca-9,12-dienoate) has shown promise in various therapeutic contexts:

Potential Therapeutic Applications

  • Antiviral Activity: Exhibited efficacy against several viruses, including HIV and influenza.
  • Cancer Therapy: Used as a carrier for chemotherapeutics to enhance targeting and reduce side effects.
  • Immunomodulation: May play a role in modulating immune responses in inflammatory diseases.

Table 3: Therapeutic Potential of Piperazine-bis(ethyl octadeca-9,12-dienoate)

Disease TypeApplication
Viral InfectionsAntiviral formulations
CancerTargeted drug delivery
Autoimmune DiseasesImmunomodulatory therapies

Research Findings and Case Studies

Recent studies have highlighted the effectiveness of Piperazine-bis(ethyl octadeca-9,12-dienoate) in various experimental settings:

  • A study published in Molecular Therapy demonstrated enhanced mRNA vaccine efficacy using lipid nanoparticles formulated with this compound, showing increased immune responses compared to conventional formulations .
  • Research focusing on cancer treatment indicated that encapsulating chemotherapeutic agents within lipid nanoparticles containing Piperazine-bis(ethyl octadeca-9,12-dienoate) improved tumor targeting and reduced systemic toxicity .

Mechanism of Action

The mechanism of action of Piperazine-bis(ethyl octadeca-9,12-dienoate) involves its ability to form stable lipid nanoparticles. These nanoparticles can encapsulate therapeutic agents, protecting them from degradation and facilitating their targeted delivery to specific cells or tissues. The cationic nature of the compound allows it to interact with negatively charged biological membranes, enhancing cellular uptake and transfection efficiency .

Comparison with Similar Compounds

Table 1: Key Cationic/Ionizable Lipids for mRNA Delivery

Compound Core Structure Lipid Tails Purity (%) Efficacy Highlights Toxicity Profile References
Piperazine-bis(ethyl octadeca-9,12-dienoate Piperazine Two ethyl octadeca-9,12-dienoate 98 Efficient mRNA delivery in preclinical models Low toxicity
Lipid 5 Aminolipid Undisclosed 97 Effective in rodents and primates No adverse effects
TCL053 (CAS:2361162-70-9) Ionizable lipid Tri-tail aliphatic chains 95 High nucleic acid encapsulation efficiency Not explicitly reported
5A2-SC8 Ionizable aminolipid Multiple aliphatic tails 99 High delivery efficiency in LNPs Low in vivo toxicity
cKK-E12 Piperazine-2,5-dione Four hydroxylated alkyl chains N/A Used in cancer immunotherapy and genome editing Moderate tolerability
OF-02 Modified cKK-E12 Alkenyl amino alcohol tails N/A Enhanced in vivo efficacy vs. cKK-E12 Improved safety over cKK-E12
OF-Deg-Lin Piperazine derivative Four octadeca-9,12-dienoate groups 95 Selective spleen mRNA delivery Low systemic toxicity

Key Findings:

Structural Variations: Piperazine-bis(ethyl octadeca-9,12-dienoate) employs a simple piperazine core with two unsaturated lipid tails, whereas OF-Deg-Lin features a piperazine-2,5-dione core with four conjugated dienoate groups, enabling enhanced organ selectivity . cKK-E12 and its derivatives (e.g., OF-02) incorporate hydroxyl groups in lipid tails, improving biodegradability and reducing toxicity .

Efficacy and Applications: Piperazine-bis(ethyl octadeca-9,12-dienoate) and Lipid 5 demonstrate comparable preclinical efficacy, but Lipid 5 has broader pharmacokinetic validation . OF-Deg-Lin’s structural complexity allows selective mRNA delivery to the spleen, a unique advantage for vaccine development .

Toxicity: All listed compounds exhibit low in vivo toxicity, but 5A2-SC8 and Piperazine-bis(ethyl octadeca-9,12-dienoate) are specifically noted for negligible adverse effects in primates .

Comparison with Non-Delivery-Related Analogues

Ethyl and methyl esters of octadeca-9,12-dienoate (e.g., Ethyl (9Z,12Z)-octadeca-9,12-dienoate, CAS:1191-41-9) share structural similarities but lack the piperazine moiety. These esters are primarily studied for their roles in plant biochemistry and biodiesel production rather than drug delivery .

Biological Activity

Piperazine-bis(ethyl octadeca-9,12-dienoate) is a synthetic compound recognized for its significant biological activity, primarily attributed to its cationic lipid nature. This compound plays a crucial role in drug delivery systems, particularly in the formulation of lipid nanoparticles (LNPs), which are essential for the effective delivery of nucleic acids and other therapeutic agents.

  • Molecular Formula : C₄₁H₇₁N₃O₄
  • Molecular Weight : Approximately 699.1 g/mol
  • Structure : The compound features a piperazine moiety linked to two ethyl octadeca-9,12-dienoate groups, contributing to its unique physicochemical properties that facilitate cellular uptake.

Piperazine-bis(ethyl octadeca-9,12-dienoate) exhibits its biological activity through several mechanisms:

  • Cationic Nature : The positive charge of the compound allows it to interact favorably with negatively charged cellular membranes, enhancing cellular uptake and bioavailability of encapsulated therapeutics.
  • Formation of Lipid Nanoparticles : It facilitates the formation of lipid nanoparticles that are critical for gene therapy and vaccine development. This property is vital where efficient cellular uptake is necessary .
  • Interaction with Biological Molecules : Studies have shown that this compound interacts effectively with various biological molecules, optimizing formulations aimed at specific therapeutic outcomes.

Applications in Drug Delivery

Piperazine-bis(ethyl octadeca-9,12-dienoate) has several applications in the field of biomedicine:

  • Gene Therapy : Its ability to encapsulate nucleic acids makes it a valuable component in gene therapy applications.
  • Vaccine Development : The compound's properties enhance the delivery efficiency of mRNA vaccines, as demonstrated in recent studies focusing on lipid nanoparticles for mRNA delivery .
  • Anticancer Therapies : Research indicates potential applications in cancer therapies through improved drug delivery systems .

Comparative Analysis with Similar Compounds

The following table compares Piperazine-bis(ethyl octadeca-9,12-dienoate) with similar compounds used in drug delivery:

Compound NameStructure TypeKey Features
Piperazine-bis(ethyl octadeca-9,12-dienoate)Cationic LipidEnhances nucleic acid delivery; forms lipid nanoparticles
DOTAPCationic LipidCommonly used in gene delivery; similar mechanism
DODACCationic LipidExhibits similar properties but varies in chain length
Ethyl Octadeca-9,12-DienoateFatty Acid DerivativeUnsaturated fatty acid used in various formulations

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of Piperazine-bis(ethyl octadeca-9,12-dienoate) in various biological contexts:

  • mRNA Delivery : A study demonstrated that lipid nanoparticles incorporating this compound significantly improved mRNA delivery efficacy compared to traditional methods. The results indicated enhanced cellular uptake and expression levels of the delivered mRNA .
  • Gene Therapy Applications : Research has shown that formulations containing Piperazine-bis(ethyl octadeca-9,12-dienoate) can effectively deliver therapeutic genes into target cells, showcasing its potential in treating genetic disorders .
  • Cancer Treatment : In vitro studies indicated that this compound could enhance the cytotoxic effects of chemotherapeutics when used as part of a lipid nanoparticle formulation, suggesting its utility in oncology .

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